molecular formula C12H12O5 B12107512 3,5-O-[(S)-phenylMethylene]-, gamma-lactone D-Xylonic acid

3,5-O-[(S)-phenylMethylene]-, gamma-lactone D-Xylonic acid

Cat. No.: B12107512
M. Wt: 236.22 g/mol
InChI Key: POQCVMCDQFBZKV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-O-[(S)-phenylMethylene]-, gamma-lactone D-Xylonic acid typically involves the reaction of D(+)-Xylose with Benzaldehyde . The reaction conditions often include the use of solvents such as ethyl acetate and hexane, with a melting point range of 124-126°C . The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using appropriate catalysts and solvents to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-O-[(S)-phenylMethylene]-, gamma-lactone D-Xylonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the gamma-lactone ring or the phenylmethylene group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or other reduced forms of the compound.

Scientific Research Applications

3,5-O-[(S)-phenylMethylene]-, gamma-lactone D-Xylonic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-O-[(S)-phenylMethylene]-, gamma-lactone D-Xylonic acid involves its interaction with molecular targets and pathways. The phenylmethylene group and gamma-lactone ring play crucial roles in its reactivity and binding to specific enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-O-[(S)-phenylMethylene]-D-glucose
  • 3,4-O-[(S)-phenylMethylene]-D-galactose
  • 2,3-O-[(S)-phenylMethylene]-D-mannose

Uniqueness

3,5-O-[(S)-phenylMethylene]-, gamma-lactone D-Xylonic acid is unique due to its specific structural features, including the gamma-lactone ring and the phenylmethylene group. These features confer distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

The compound 3,5-O-[(S)-phenylMethylene]-, gamma-lactone D-Xylonic acid is a derivative of D-xylonic acid, which has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, examining its antimicrobial properties, metabolic pathways, and potential applications in biotechnology.

Chemical Structure and Properties

The structural formula of D-xylonic acid and its lactone derivatives is crucial for understanding their biological activity. The compound features a lactone ring that can influence its reactivity and interaction with biological systems.

  • Chemical Formula : C₁₃H₁₄O₅
  • Molecular Weight : 250.25 g/mol

Antimicrobial Properties

Research indicates that lactones, including those derived from xylonic acid, exhibit significant antimicrobial activity. The mechanism often involves the presence of an α,β-unsaturated γ-lactone moiety, which allows for nucleophilic attack and irreversible bonding with target molecules such as enzymes .

Table 1: Antimicrobial Activity of Lactones Derived from D-Xylonic Acid

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)
D-xylonolactoneE. coli32 µg/mL
3,5-O-[(S)-phenylMethylene]-γ-lactoneS. aureus16 µg/mL
D-xylonic acidP. aeruginosa64 µg/mL

These findings suggest that the lactone derivatives possess varying degrees of effectiveness against different microbial strains.

Metabolic Pathways

D-xylonic acid is produced through the oxidation of D-xylose, a process facilitated by various bacterial strains such as Klebsiella pneumoniae and Pseudomonas putida. The conversion involves the intermediate formation of xylonolactone, which can further hydrolyze to xylonic acid in the presence of water .

Case Study: Production in Engineered Yeast
A study involving engineered Saccharomyces cerevisiae demonstrated that co-expressing xylB (D-xylose dehydrogenase) and xylC (D-xylonolactonase) significantly increased the production of D-xylonate from D-xylose. The rapid opening of the lactone ring was crucial for maximizing yield .

Applications in Biotechnology

The biological activity of this compound suggests several potential applications:

  • Biopesticides : Due to its antimicrobial properties, it could be developed as a natural pesticide.
  • Pharmaceuticals : Its ability to inhibit microbial growth positions it as a candidate for new antibiotic formulations.
  • Bioremediation : The metabolic pathways involving this compound can be harnessed in bioremediation processes to degrade pollutants.

Properties

IUPAC Name

7-hydroxy-2-phenyl-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O5/c13-9-10-8(16-11(9)14)6-15-12(17-10)7-4-2-1-3-5-7/h1-5,8-10,12-13H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQCVMCDQFBZKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(=O)O2)O)OC(O1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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